4-chloro-N-[(7E)-7-ethoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-yl]benzamide
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Overview
Description
4-chloro-N-[7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide is a complex organic compound with the molecular formula C18H20ClN3O2S . This compound is characterized by its benzamide structure, which is modified with a benzothiazole ring and various substituents, including a chloro group and an ethoxyimino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-chloro-N-[7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound.
Introduction of the Ethoxyimino Group: The ethoxyimino group is introduced via an oximation reaction, where an aldehyde or ketone is reacted with hydroxylamine and an ethylating agent.
Chlorination: The chloro group is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the benzothiazole derivative with a benzoyl chloride derivative under basic conditions.
Chemical Reactions Analysis
4-chloro-N-[7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imino group to an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
4-chloro-N-[7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-[7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide include:
4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide: This compound shares a similar benzamide structure but differs in the substituents attached to the benzene ring.
N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide: This compound has a quinoline ring instead of a benzothiazole ring and exhibits different biological activities.
The uniqueness of 4-chloro-N-[7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20ClN3O2S |
---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
4-chloro-N-[(7E)-7-ethoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H20ClN3O2S/c1-4-24-22-14-10-18(2,3)9-13-15(14)25-17(20-13)21-16(23)11-5-7-12(19)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,20,21,23)/b22-14+ |
InChI Key |
YTRAGOBYBTZNKV-HYARGMPZSA-N |
Isomeric SMILES |
CCO/N=C/1\CC(CC2=C1SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)(C)C |
Canonical SMILES |
CCON=C1CC(CC2=C1SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)(C)C |
Origin of Product |
United States |
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